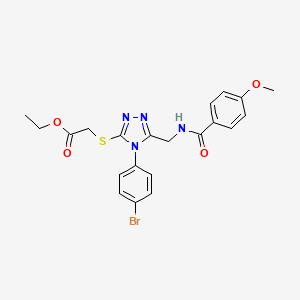

ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[4-(4-bromophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-8-6-15(22)7-9-16)12-23-20(28)14-4-10-17(29-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPQROJPUPCFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, commonly referred to by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-triazole ring , which is known for its diverse pharmacological properties. The presence of a bromophenyl group and a methoxybenzamido substituent enhances its biological activity. Its molecular formula is , with a molecular weight of approximately 448.4 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of various substituted triazoles with appropriate thiol and acetic acid derivatives. The method may vary depending on the specific substituents used.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives display activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its efficacy against these microorganisms:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Enterococcus faecalis | Low |

| Bacillus cereus | Moderate |

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. Some studies suggest that the incorporation of various functional groups can lead to enhanced cytotoxicity against cancer cell lines . For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted that triazole compounds exhibited varying levels of antimicrobial activity. The compound demonstrated effectiveness against certain strains of bacteria, suggesting potential uses in treating infections .

- Anticancer Activity : In a separate investigation into triazole derivatives, compounds with similar structural features were tested against several cancer cell lines. Results indicated that modifications to the triazole ring could significantly enhance their anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Bromophenyl Substituents : The 4-bromophenyl group (present in the target compound and SR24462) is associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in SR24462’s role as a meprin α inhibitor .

Methoxy Groups : The 4-methoxybenzamido group in the target compound likely improves solubility compared to nitro () or trifluoromethyl () substituents, which are more electron-withdrawing and may reduce bioavailability.

Thioether Linkage : The thioacetate moiety in the target compound is analogous to thioether-linked acetamides in and , which contribute to enzyme inhibition by forming reversible covalent interactions with active sites .

Physicochemical and Stability Considerations

- Stability : Degradation studies in on morpholinium-based triazoles suggest that electron-withdrawing groups (e.g., nitro in 9c) may accelerate hydrolysis, whereas the target compound’s methoxy group could enhance stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.